Mg²⁺ and Ca²⁺ Binding Affinity: 10⁴–10⁷× Superiority Over Crown-Ether Fluoroionophores in Acetonitrile
The association constants of 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione for Mg²⁺ and Ca²⁺ vastly exceed those of crown-ether-based fluoroionophores measured under identical solvent conditions. After normalization to [H⁺] = 10⁻⁶ M, the K₁/[H⁺] ratios for this compound are 3.5×10⁹ M⁻¹ (Mg²⁺) and 9.3×10⁷ M⁻¹ (Ca²⁺), compared to 10² M⁻¹ (Mg²⁺) and 10⁴ M⁻¹ (Ca²⁺) reported for a monoaza-15-crown-5 ether fluoroionophore in acetonitrile [1]. This represents a 3.5×10⁷-fold enhancement for Mg²⁺ and a 9.3×10³-fold enhancement for Ca²⁺. The compound also forms dual-stoichiometry complexes — E~M and (E⁻)₂M — with Ca²⁺ and Mg²⁺, a binding mode not observed with simple β-diketones such as acetylacetone, which form only 1:1 chelates [2].
| Evidence Dimension | Cation binding affinity (normalized association constant K₁/[H⁺]ₐᵥ in M⁻¹) |
|---|---|
| Target Compound Data | Mg²⁺: K₁/[H⁺] = 3.5×10⁹ M⁻¹, K₂/[H⁺] = 6.3×10⁸ M⁻¹; Ca²⁺: K₁/[H⁺] = 9.3×10⁷ M⁻¹, K₂/[H⁺] = 1.8×10⁷ M⁻¹; Li⁺: K₁/[H⁺] = 9.8×10² M⁻¹ |
| Comparator Or Baseline | Monoaza-15-crown-5 ether fluoroionophore (dansyl-labeled): Ca²⁺ binding constant ≈ 10⁴ M⁻¹, Mg²⁺ binding constant ≈ 10² M⁻¹ in acetonitrile |
| Quantified Difference | 10⁴-fold (Ca²⁺) to 10⁷-fold (Mg²⁺) higher affinity; dual-stoichiometry (E~M + (E⁻)₂M) for target compound vs. single-stoichiometry for crown ether |
| Conditions | Acetonitrile solvent, 20 °C, perchlorate salts, spectrophotometric titration monitored by absorption (276–440 nm) and fluorescence (λₑₓ 358 nm, λₑₘ 464 nm) |
Why This Matters
For users developing Mg²⁺- or Ca²⁺-selective fluorescent probes, this compound provides picomolar-to-nanomolar effective sensitivity without requiring the synthetic complexity and cost of cryptand-based scaffolds.
- [1] S. Fery-Forgues, D. Lavabre, A. D. Rochal, Strong interaction between a fluorescent β-diketone derivative and alkali and alkaline earth cations in solution studied by spectrophotometry, New J. Chem., 1998, 22, 1531-1538. (Table 1: equilibrium constants K₁, K₂ and K₁/[H⁺] ratios; pp. 1533-1535 for crown ether comparison). View Source
- [2] S. Fery-Forgues, D. Lavabre, A. D. Rochal, New J. Chem., 1998, 22, 1531-1538. (Discussion of complex stoichiometry: E~M for Li⁺; E~M and (E⁻)₂M for Ca²⁺ and Mg²⁺). View Source
